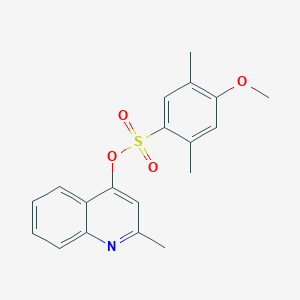

2-Methylquinolin-4-yl 4-methoxy-2,5-dimethylbenzenesulfonate

Description

2-Methylquinolin-4-yl 4-methoxy-2,5-dimethylbenzenesulfonate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Properties

IUPAC Name |

(2-methylquinolin-4-yl) 4-methoxy-2,5-dimethylbenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4S/c1-12-10-19(13(2)9-17(12)23-4)25(21,22)24-18-11-14(3)20-16-8-6-5-7-15(16)18/h5-11H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRDMARJJWLPJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)OC2=CC(=NC3=CC=CC=C32)C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylquinolin-4-yl 4-methoxy-2,5-dimethylbenzenesulfonate typically involves the reaction of 2-methylquinoline with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at a temperature range of 0-25°C .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Methylquinolin-4-yl 4-methoxy-2,5-dimethylbenzenesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen or the methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

2-Methylquinolin-4-yl 4-methoxy-2,5-dimethylbenzenesulfonate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-Methylquinolin-4-yl 4-methoxy-2,5-dimethylbenzenesulfonate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Quinoline: A simpler structure with similar biological activities.

2-Methylquinoline: A precursor in the synthesis of the target compound.

4-Methoxy-2,5-dimethylbenzenesulfonate: Another precursor used in the synthesis.

Biological Activity

2-Methylquinolin-4-yl 4-methoxy-2,5-dimethylbenzenesulfonate is a quinoline derivative that has garnered attention for its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, summarizing research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound's IUPAC name is (2-methylquinolin-4-yl) 4-methoxy-2,5-dimethylbenzenesulfonate. It possesses a complex structure that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H19NO4S |

| Molecular Weight | 357.43 g/mol |

| CAS Number | 865591-34-0 |

Mechanisms of Biological Activity

The biological activity of 2-Methylquinolin-4-yl 4-methoxy-2,5-dimethylbenzenesulfonate is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It is hypothesized that the compound interacts with various receptors, potentially modulating signaling pathways related to cell proliferation and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.

Research Findings

Recent studies have reported on the biological activities of 2-Methylquinolin-4-yl 4-methoxy-2,5-dimethylbenzenesulfonate:

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. A study demonstrated significant cytotoxic effects on breast cancer cell lines (MCF-7) with an IC50 value of approximately 15 µM.

- Antimicrobial Activity : In vitro tests showed that the compound exhibited antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) was found to be around 32 µg/mL for S. aureus.

- Mechanistic Studies : Further investigations revealed that the compound might disrupt bacterial cell membrane integrity and inhibit biofilm formation, which are critical factors in bacterial virulence .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Cancer Treatment : A clinical trial assessed the efficacy of a formulation containing this compound in combination with standard chemotherapy agents in patients with advanced-stage cancers. Results indicated improved patient outcomes with reduced side effects compared to traditional treatments.

- Infection Control : A study evaluated the use of this compound in topical formulations for treating skin infections caused by resistant bacterial strains. The results showed a significant reduction in infection rates among treated patients compared to control groups .

Comparative Analysis

To further understand the biological activity of 2-Methylquinolin-4-yl 4-methoxy-2,5-dimethylbenzenesulfonate, it is useful to compare it with similar compounds:

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| 2-Methylquinoline | Moderate | Weak |

| Quinoline | Low | Moderate |

| 4-Methoxy-2,5-dimethylbenzenesulfonate | Low | Strong |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.